G0-C14

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C106H216N10O10 |

|---|---|

Peso molecular |

1790.9 g/mol |

Nombre IUPAC |

3-[[3-[2-[bis(2-hydroxytetradecyl)amino]ethylamino]-3-oxopropyl]-[2-[[3-[2-[bis(2-hydroxytetradecyl)amino]ethylamino]-3-oxopropyl]-[3-[2-(2-hydroxytetradecylamino)ethylamino]-3-oxopropyl]amino]ethyl]amino]-N-[2-(2-hydroxytetradecylamino)ethyl]propanamide |

InChI |

InChI=1S/C106H216N10O10/c1-7-13-19-25-31-37-43-49-55-61-67-97(117)91-107-77-79-109-103(123)73-83-113(85-75-105(125)111-81-87-115(93-99(119)69-63-57-51-45-39-33-27-21-15-9-3)94-100(120)70-64-58-52-46-40-34-28-22-16-10-4)89-90-114(84-74-104(124)110-80-78-108-92-98(118)68-62-56-50-44-38-32-26-20-14-8-2)86-76-106(126)112-82-88-116(95-101(121)71-65-59-53-47-41-35-29-23-17-11-5)96-102(122)72-66-60-54-48-42-36-30-24-18-12-6/h97-102,107-108,117-122H,7-96H2,1-6H3,(H,109,123)(H,110,124)(H,111,125)(H,112,126) |

Clave InChI |

TZVPPOIQUSWFOD-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCCCC(CNCCNC(=O)CCN(CCC(=O)NCCN(CC(CCCCCCCCCCCC)O)CC(CCCCCCCCCCCC)O)CCN(CCC(=O)NCCNCC(CCCCCCCCCCCC)O)CCC(=O)NCCN(CC(CCCCCCCCCCCC)O)CC(CCCCCCCCCCCC)O)O |

Origen del producto |

United States |

Foundational & Exploratory

synthesis of G0-C14 cationic lipid

An In-depth Technical Guide on the Synthesis of G0-C14 Cationic Lipid

Introduction

This compound is a cationic lipid-like molecule, specifically an alkyl-modified polyamidoamine (PAMAM) dendrimer, that has garnered significant attention in the field of drug delivery. Its unique structure, featuring a generation 0 (G0) PAMAM dendrimer core with attached C14 lipid tails, makes it an effective agent for encapsulating and delivering nucleic acids, such as siRNA.[1][2] The synthesis of this compound is a straightforward one-step process involving the ring-opening of an epoxide by the amine groups of the PAMAM dendrimer.[1] This solvent-free method is highly efficient and suitable for producing materials for high-throughput screening in nucleic acid delivery research.[1] This guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound, tailored for researchers, scientists, and professionals in drug development.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value/Description | Reference |

| Reactants | ||

| Core | Poly(amidoamine) (PAMAM) dendrimer, generation 0 (G0) | [1] |

| Lipid Tail | 1,2-epoxytetradecane (B1585259) | [1] |

| Reaction Conditions | ||

| Molar Ratio (Lipid Tail:G0) | 7:1 equivalents | [1] |

| Solvent | No solvent (neat reaction) | [1] |

| Temperature | 90 °C | Not explicitly stated, but inferred from similar reactions |

| Time | 2 days | Not explicitly stated, but inferred from similar reactions |

| Purification | ||

| Method | Silica (B1680970) gel chromatography | [1] |

| Eluent System | Gradient elution from 100% CH₂Cl₂ to 75:22:3 CH₂Cl₂/MeOH/NH₄OH | [1] |

| Product Characteristics | ||

| Appearance | Light green solid | [1] |

| Yield | Approximately 50% | [1] |

| Characterization Method | ¹H NMR Spectroscopy | [1] |

| Key Finding from Characterization | The purified this compound contains approximately 7 lipid tails. | [1] |

Experimental Protocols

Materials and Equipment

-

Materials:

-

Poly(amidoamine) (PAMAM) dendrimer, generation 0 (G0), 20% (wt/vol) in methanol (B129727)

-

1,2-epoxytetradecane

-

Dichloromethane (B109758) (CH₂Cl₂), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Silica gel for column chromatography

-

-

Equipment:

-

25-mL round-bottom flask

-

Magnetic stirrer with heating capabilities

-

Rotary evaporator

-

Glass column for chromatography

-

Test tubes for fraction collection

-

Thin-layer chromatography (TLC) plates and chamber

-

NMR spectrometer

-

Synthesis of this compound Cationic Lipid

-

Reactant Preparation: In a 25-mL round-bottom flask, weigh 1.0 g (1.936 mmol, 1 equivalent) of G0 PAMAM dendrimer. Note that as the G0 is supplied as a 20% (wt/vol) solution in methanol, 5.0 g of the solution is required to obtain 1.0 g of G0.[1]

-

Addition of Lipid Tail: Add 2.878 g (13.55 mmol, 7 equivalents) of 1,2-epoxytetradecane to the flask.[1]

-

Reaction: The reaction is carried out without any additional solvent.[1] Heat the mixture to 90 °C and stir for 2 days.

-

Work-up: After the reaction is complete, the crude product is obtained directly and can be prepared for purification.

Purification of this compound

-

Column Preparation: Prepare a silica gel column using a slurry of silica in dichloromethane.

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the prepared silica gel column.

-

Elution: Elute the column with a solvent gradient. Start with 100% dichloromethane and gradually increase the polarity by adding a mixture of methanol and ammonium hydroxide. The final eluent composition is a 75:22:3 mixture of CH₂Cl₂/MeOH/NH₄OH.[1]

-

Fraction Collection and Analysis: Collect fractions and analyze them using thin-layer chromatography (TLC) to identify the fractions containing the purified this compound.

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the final product, which is a light green solid.[1] The expected yield is approximately 50%.[1]

Characterization of this compound

The chemical structure of the synthesized this compound is confirmed using ¹H NMR spectroscopy. The purified this compound contains approximately seven lipid tails, a fact that can be verified by analyzing the integration of the proton signals in the ¹H NMR spectrum.[1]

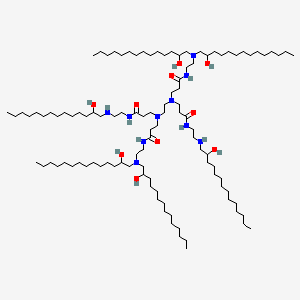

Mandatory Visualization

References

In-Depth Technical Guide: G0-C14 PAMAM Dendrimer Generation 0

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Generation 0 G0-C14 polyamidoamine (PAMAM) dendrimer, a novel cationic lipid-like nanomaterial with significant potential in drug and gene delivery. This document details its synthesis, physicochemical properties, and mechanism of action, with a focus on its application in advanced therapeutic strategies.

Introduction

The this compound PAMAM dendrimer is a unique macromolecule engineered from a generation 0 PAMAM dendrimer core with an ethylenediamine (B42938) center. Its surface is functionalized with myristoyl (C14) lipid chains, imparting a cationic and lipophilic character. This structure facilitates the efficient encapsulation and delivery of genetic material, such as mRNA and pDNA, with reported encapsulation efficiencies exceeding 95%.[1] Its distinct properties make it a promising candidate for the development of targeted nanoparticle-based delivery systems for vaccines and therapeutic agents.[1]

Physicochemical Properties

The covalent attachment of C14 lipid chains to the G0 PAMAM core significantly influences its physicochemical characteristics. The following table summarizes the key quantitative data for the this compound PAMAM dendrimer.

| Property | Value | Reference |

| Generation | 0 | [2] |

| Core | Ethylenediamine | [2] |

| Molecular Formula | C₁₀₆H₂₁₆N₁₀O₁₀ | [3][4] |

| Molecular Weight | 1790.91 g/mol | [3][4] |

| Hydrodynamic Diameter | Data not available in search results | |

| Zeta Potential | Data not available in search results | |

| Polydispersity Index (PDI) | Data not available in search results |

Note: While specific experimental values for hydrodynamic diameter, zeta potential, and PDI for this compound PAMAM are not available in the provided search results, it is expected that the C14 modification would lead to a larger hydrodynamic diameter and a positive zeta potential due to the cationic nature of the molecule.

Synthesis and Characterization

The synthesis and characterization of this compound PAMAM dendrimer are critical steps to ensure its quality and performance for research and drug development applications.

Synthesis of this compound PAMAM Dendrimer

The synthesis of the this compound PAMAM dendrimer involves a two-step divergent synthesis followed by surface modification.

Experimental Protocol:

-

Synthesis of G0 PAMAM Dendrimer: The process begins with an ethylenediamine core. A Michael addition reaction is performed with methyl acrylate, followed by an amidation reaction with ethylenediamine to create the generation 0 PAMAM dendrimer with four primary amine surface groups.[5]

-

C14 Chain Conjugation: The G0 PAMAM dendrimer is then reacted with 1,2-epoxytetradecane. The epoxide ring opens, leading to the covalent attachment of the C14 alkyl chains to the primary amine groups on the dendrimer surface.

Characterization Methods

Thorough characterization is essential to confirm the structure, purity, and physicochemical properties of the synthesized this compound PAMAM dendrimer.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To confirm the covalent structure of the this compound PAMAM dendrimer.

-

Experimental Protocol:

-

Dissolve the this compound PAMAM dendrimer in a suitable deuterated solvent (e.g., CDCl₃ or MeOD).

-

Acquire ¹H NMR and ¹³C NMR spectra.

-

Analyze the spectra to identify characteristic peaks corresponding to the PAMAM core, the amide linkages, and the C14 alkyl chains. The presence of signals from the long aliphatic chains will confirm the successful conjugation.[6][7]

-

3.2.2. Dynamic Light Scattering (DLS)

-

Purpose: To determine the hydrodynamic diameter and polydispersity index (PDI) of the dendrimer in solution.

-

Experimental Protocol:

-

Prepare a dilute solution of the this compound PAMAM dendrimer in an appropriate buffer (e.g., PBS).

-

Measure the scattered light intensity fluctuations using a DLS instrument.

-

Analyze the correlation function to calculate the hydrodynamic diameter and PDI.[8]

-

3.2.3. Zeta Potential Measurement

-

Purpose: To determine the surface charge of the dendrimer.

-

Experimental Protocol:

-

Prepare a dilute solution of the this compound PAMAM dendrimer in a low ionic strength buffer.

-

Measure the electrophoretic mobility of the particles in an applied electric field using a zeta potential analyzer.

-

The instrument software will calculate the zeta potential from the measured mobility.[8]

-

3.2.4. Transmission Electron Microscopy (TEM)

-

Purpose: To visualize the morphology and size of the dendrimer.

-

Experimental Protocol:

-

Prepare a dilute solution of the this compound PAMAM dendrimer.

-

Deposit a drop of the solution onto a TEM grid and allow it to dry.

-

Optionally, use a negative staining agent (e.g., uranyl acetate) to enhance contrast.

-

Image the grid using a transmission electron microscope.[6]

-

Biological Interactions and Signaling Pathways

The cationic lipid-like nature of the this compound PAMAM dendrimer suggests that it may interact with cellular components and modulate specific signaling pathways, particularly those involved in the innate immune response.

Cellular Uptake

The cellular uptake of PAMAM dendrimers is generally mediated by endocytic pathways. The specific route can be influenced by the dendrimer's size, surface charge, and the cell type. Common pathways include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.

Toll-Like Receptor (TLR) and NF-κB Signaling Pathway

Cationic lipids have been shown to activate Toll-like receptor (TLR) signaling, which plays a crucial role in the innate immune system.[1][9] Specifically, TLR2 and TLR4 have been implicated in the recognition of cationic lipid nanocarriers.[1][10] Activation of these TLRs can trigger a downstream signaling cascade that leads to the activation of the transcription factor NF-κB.[1][11] NF-κB then translocates to the nucleus and induces the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[9]

Experimental and Logical Workflows

The following diagram illustrates a typical experimental workflow for the synthesis, characterization, and biological evaluation of the this compound PAMAM dendrimer.

Conclusion

The this compound PAMAM dendrimer represents a promising platform for drug and gene delivery. Its unique cationic lipid-like structure allows for efficient loading of therapeutic cargo and interaction with cellular systems. Further research into its specific physicochemical properties and detailed biological interactions will be crucial for its translation into clinical applications. This technical guide provides a foundational understanding for researchers and drug development professionals to explore the potential of this novel nanomaterial.

References

- 1. researchgate.net [researchgate.net]

- 2. PAMAM dendrimer, ethylenediamine core, generation 0.0 solution | C22H48N10O4 | CID 4140276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - Immunomart [immunomart.com]

- 5. kirj.ee [kirj.ee]

- 6. rcrooks.cm.utexas.edu [rcrooks.cm.utexas.edu]

- 7. NMR characterization of fourth-generation PAMAM dendrimers in the presence and absence of palladium dendrimer-encapsulated nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nanoparticle size and surface charge determine effects of PAMAM dendrimers on human platelets in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cationic lipid nanocarriers activate Toll-like receptor 2 and NLRP3 inflammasome pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Selected lipid-based transfection reagents activate NF-κB and MAP kinases signaling pathways, induced cytokines mRNA expression in human THP-1 macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]

G0-C14: A Technical Guide to its Discovery and Development for Nucleic Acid Delivery

This in-depth technical guide provides a comprehensive overview of the discovery and development of G0-C14, a cationic lipid-like molecule integral to the formulation of nanoparticles for siRNA and mRNA delivery. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of key processes.

Discovery and Development Timeline

The development of this compound is closely tied to advancements in non-viral gene delivery systems. Its discovery stems from the need for safe and efficient carriers for nucleic acid-based therapeutics.

Early 2010s: The Need for Advanced Delivery Vectors The therapeutic potential of small interfering RNA (siRNA) was well-established, but its clinical translation was hampered by the lack of effective delivery vehicles. An ideal carrier needed to protect the nucleic acid from degradation, facilitate cellular uptake, and ensure endosomal escape to deliver the cargo to the cytoplasm.

2013: First Reported Application of this compound for siRNA Delivery In a study published in the Proceedings of the National Academy of Sciences (PNAS), researchers reported the use of a novel cationic lipid-like molecule, designated this compound, for the co-delivery of a cisplatin (B142131) prodrug and siRNA. This marked the first significant appearance of this compound in scientific literature, where it was shown to be a critical component for efficiently encapsulating siRNA into PLGA-PEG nanoparticles. The study demonstrated that this compound, synthesized from the ring-opening of 1,2-epoxytetradecane (B1585259) by generation 0 of poly(amidoamine) (PAMAM) dendrimers, could efficiently condense and protect siRNA.

Mid-2010s to Present: Expansion of this compound Applications and Preclinical Validation Following its initial description, this compound has been utilized in numerous preclinical studies for a variety of therapeutic applications. Its versatility for encapsulating both siRNA and mRNA has been explored for cancer therapy, treatment of atherosclerosis, and addressing lung fibrosis. Research has focused on optimizing nanoparticle formulations containing this compound to enhance targeting, stability, and therapeutic efficacy. Notably, these investigations have remained in the preclinical stage, with no public records of this compound-containing nanoparticles entering human clinical trials to date.

Physicochemical Properties and Synthesis

This compound is a cationic lipidoid synthesized by reacting a generation 0 (G0) PAMAM dendrimer with 1,2-epoxytetradecane. The resulting structure possesses a cationic core capable of electrostatically interacting with negatively charged nucleic acids and hydrophobic tails that facilitate the formation of lipid-based or polymer-lipid hybrid nanoparticles.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies involving this compound-based nanoparticles.

Table 1: Physicochemical Characteristics of this compound Nanoparticles

| Parameter | Typical Range | Measurement Method |

| Size (Diameter) | 100 - 250 nm | Dynamic Light Scattering (DLS) |

| Polydispersity Index (PDI) | 0.1 - 0.3 | Dynamic Light Scattering (DLS) |

| Zeta Potential | +20 to +40 mV | Laser Doppler Velocimetry |

| siRNA Encapsulation Efficiency | >90% | RiboGreen Assay |

Table 2: In Vitro Gene Silencing Efficacy

| Cell Line | Target Gene | Silencing Efficiency |

| HeLa (Luciferase expressing) | Luciferase | >90% |

| A549 (Human lung carcinoma) | Prohibitin 1 (PHB1) | ~75% |

| LNCaP (Human prostate cancer) | REV1/REV3L | Significant knockdown |

Experimental Protocols

Synthesis of this compound

Materials:

-

Generation 0 (G0) ethylenediamine (B42938) core PAMAM dendrimer

-

1,2-epoxytetradecane

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Oil bath

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve the G0 PAMAM dendrimer in methanol.

-

Add 1,2-epoxytetradecane to the solution. A molar ratio of approximately 1:7 (dendrimer:epoxide) is often used to achieve a high degree of alkylation.

-

The reaction mixture is stirred at 90°C in an oil bath for 48 hours.[1]

-

After the reaction is complete, the methanol is removed using a rotary evaporator.

-

The resulting crude product, this compound, can be purified by silica (B1680970) gel chromatography if necessary.

Preparation of this compound/PLGA-PEG siRNA Nanoparticles

Materials:

-

This compound

-

PLGA-PEG (Poly(lactic-co-glycolic acid)-block-poly(ethylene glycol))

-

siRNA

-

Dimethylformamide (DMF)

-

Deionized water

-

Vortex mixer

-

Stir plate

Procedure:

-

Dissolve PLGA-PEG and this compound in DMF to form a homogenous organic solution.

-

In a separate tube, dissolve the siRNA in RNase-free water.

-

Add the siRNA solution to the organic solution and vortex briefly to allow for the complexation of siRNA with this compound.

-

Under vigorous stirring, add the organic mixture dropwise to a larger volume of deionized water.

-

The nanoparticles will self-assemble. Continue stirring for at least 15 minutes to allow for solvent evaporation and nanoparticle stabilization.

-

The resulting nanoparticle suspension can be purified and concentrated using ultrafiltration.

Visualizations

Signaling Pathway and Cellular Uptake

The primary mechanism of action for this compound nanoparticles involves the delivery of siRNA to the cytoplasm, where it can engage the RNA-induced silencing complex (RISC) to mediate gene silencing. The cellular uptake of these nanoparticles is thought to occur primarily through endocytosis.

Caption: Cellular uptake and mechanism of action of this compound/siRNA nanoparticles.

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound and the subsequent formulation of siRNA-loaded nanoparticles.

Caption: Workflow for this compound synthesis and nanoparticle formulation.

References

Biophysical Characterization of G0-C14: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

G0-C14 is a cationic lipid-like molecule, specifically an alkyl-modified polyamidoamine (PAMAM) dendrimer, that has emerged as a critical component in the formulation of nanoparticles for nucleic acid delivery.[1] Its unique structure allows for the efficient encapsulation and delivery of therapeutic payloads such as siRNA and mRNA. This technical guide provides a comprehensive overview of the biophysical properties of this compound, detailing its mechanism of action, experimental protocols for its use, and its role in therapeutic delivery systems.

Core Biophysical Properties and Mechanism of Action

This compound is synthesized through the ring-opening reaction of 1,2-epoxytetradecane (B1585259) with the primary amines of a generation 0 (G0) PAMAM dendrimer.[2] This process results in a molecule with a dendritic core and multiple C14 alkyl tails. The cationic nature of the PAMAM core at physiological pH facilitates strong electrostatic interactions with negatively charged nucleic acids like siRNA and mRNA.[2][3] This interaction is the primary mechanism for condensing and encapsulating the genetic material into a compact core for nanoparticle formation.

The hydrophobic C14 tails play a crucial role in the subsequent assembly of the nanoparticle. They interact with hydrophobic polymers, such as poly(lactic-co-glycolic acid) (PLGA), which often form a protective shell around the this compound/nucleic acid complex.[2] This hybrid structure is then typically shielded with a layer of lipid-poly(ethylene glycol) (lipid-PEG) to enhance stability, prolong circulation time, and facilitate cellular uptake.[4][5] The overall design enables the nanoparticle to protect the nucleic acid cargo from degradation, navigate the biological environment, and release its payload into the cytoplasm of target cells.[6] Some formulations are designed to be redox-responsive, facilitating payload release in the high glutathione (B108866) environment of tumor cells.[4]

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the biophysical characterization and formulation of this compound based nanoparticles as reported in the literature.

| Parameter | Value | Context | Reference |

| Nucleic Acid Condensation | Effective at a weight ratio of 10:1 (this compound:siRNA) or above | Agarose (B213101) gel electrophoresis showed effective siRNA condensation. | [3] |

| Effective at a weight ratio of 5:1 (this compound:mRNA) or above | Gel electrophoresis demonstrated effective mRNA condensation. | [7] | |

| Encapsulation Efficiency | > 95% | For mRNA and pDNA. | [1] |

| Nanoparticle Formulation Ratios | siRNA:PLGA-PEG:this compound = 1:20:20 (by weight) | For the preparation of GCLPP nanoparticles. | [3] |

| This compound:siRNA = 15:1 (by weight) | Used for the preparation of siRNA nanoparticles. | [2] | |

| Nanoparticle Size | ~120 nm | EGFP-mRNA-PGCP hybrid nanoparticles. | [7] |

| Surface Charge (Zeta Potential) | Near neutral (5.96 ± 0.76 mV) | For hybrid nanoparticles with an outer lipid-PEG shell. | [7] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Synthesis of this compound

This protocol describes the synthesis of this compound from a PAMAM G0 dendrimer and 1,2-epoxytetradecane.[3][5][8]

Materials:

-

PAMAM dendrimer G0

-

1,2-epoxytetradecane

-

Reaction vessel

-

Stirring apparatus

-

Silica (B1680970) gel for chromatography

-

Solvents for chromatography (e.g., dichloromethane (B109758), methanol, ammonium (B1175870) hydroxide)

Procedure:

-

Mix 1,2-epoxytetradecane and PAMAM dendrimer G0 in a molar ratio of 5:1.

-

React the mixture at 90°C for 48 hours under vigorous stirring. This reaction is typically performed without a solvent.

-

After the reaction is complete, purify the crude product using silica gel chromatography.

-

Elute the product using a gradient of solvents, for example, starting with dichloromethane and gradually increasing the polarity with a mixture of dichloromethane, methanol, and ammonium hydroxide.

-

Collect the fractions containing the purified this compound and confirm its structure, for instance, using ¹H NMR.

Preparation of this compound/siRNA Nanoparticles

This protocol outlines the self-assembly nanoprecipitation method for formulating lipid-polymer hybrid siRNA nanoparticles.[3][5]

Materials:

-

This compound

-

siRNA

-

PLGA (Poly(lactic-co-glycolic acid))

-

Lipid-PEG (e.g., DSPE-PEG)

-

Organic solvent (e.g., Dimethylformamide - DMF)

-

Aqueous solution (e.g., deionized water or buffer)

-

Stirring apparatus

-

Ultrafiltration device

Procedure:

-

Dissolve PLGA and this compound in an organic solvent such as DMF. For example, 5 mg of PLGA and 0.5 mg of this compound in 1 mL of DMF.

-

Prepare an aqueous solution of siRNA.

-

Mix the siRNA solution with the organic solution containing PLGA and this compound by pipetting to allow the formation of siRNA/G0-C14 nanocomplexes.

-

Rapidly add the organic solution containing the nanocomplexes and polymer into an aqueous solution of lipid-PEG under vigorous stirring.

-

Allow the nanoparticles to self-assemble.

-

Purify the nanoparticle dispersion and remove the organic solvent using an ultrafiltration device through centrifugation.

Agarose Gel Electrophoresis for siRNA Condensation Assay

This experiment is performed to determine the ability of this compound to condense siRNA.[3]

Materials:

-

Naked siRNA

-

This compound

-

DEPC-treated water

-

DMF

-

1% Agarose gel with a nucleic acid stain (e.g., GelRed)

-

Loading buffer

-

Electrophoresis system

Procedure:

-

Prepare complexes of siRNA and this compound at varying weight ratios (e.g., 1:1, 1:5, 1:10, 1:20, 1:40).

-

Incubate the mixtures in a solvent of DEPC water/DMF (v/v = 1:4) for 30 minutes at room temperature.

-

Add loading buffer to each sample.

-

Load the samples onto a 1% agarose gel.

-

Run the gel electrophoresis at 120 V for 15 minutes.

-

Visualize the gel under UV light to observe the migration of siRNA. Uncomplexed siRNA will migrate through the gel, while siRNA condensed by this compound will be retained in the loading well.

Visualizations

The following diagrams illustrate key processes and relationships involving this compound.

Caption: Workflow for the synthesis of this compound.

Caption: Self-assembly of a this compound based nanoparticle.

Caption: Cellular uptake and payload release mechanism.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Synthesis of siRNA nanoparticles to silence plaque-destabilizing gene in atherosclerotic lesional macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. trilinkbiotech.com [trilinkbiotech.com]

- 5. thno.org [thno.org]

- 6. researchgate.net [researchgate.net]

- 7. dspace.mit.edu [dspace.mit.edu]

- 8. scintica.com [scintica.com]

The Role of G0-C14 in Lipid Nanoparticle Formation: A Technical Guide

Disclaimer: The term "G0-C14" is not a standardized or widely recognized nomenclature in the public scientific literature for a specific molecule involved in lipid nanoparticle (LNP) formation. This guide is based on the plausible interpretation that "this compound" refers to a Generation-0 (G0) dendrimer or a similar core structure functionalized with 14-carbon (C14) lipid tails. The principles, data, and protocols presented herein are based on studies of molecules with similar architectural features, such as cationic lipids with C14 alkyl chains and dendrimer-based lipids, which are instrumental in the formulation of LNPs for therapeutic delivery.

This technical guide provides an in-depth overview of the core principles governing the role of such a molecule in the self-assembly of LNPs, their characterization, and their mechanism of action in drug delivery, tailored for researchers, scientists, and drug development professionals.

Introduction to Cationic Lipids in LNP Formation

Lipid nanoparticles are at the forefront of drug delivery, particularly for nucleic acid-based therapeutics like mRNA and siRNA. The cationic or ionizable lipid is arguably the most critical component of an LNP formulation. Its primary roles are to electrostatically interact with and encapsulate the negatively charged nucleic acid cargo and to facilitate the release of the cargo into the cytoplasm of target cells.

A molecule like the hypothesized this compound, with a potentially dendritic headgroup and C14 lipid tails, would belong to the class of cationic or ionizable lipids. The "G0" suggests a simple, branched core that can present multiple positive charges, while the "C14" tails (myristoyl chains) serve as the hydrophobic lipid anchor. These structural features are expected to significantly influence the physicochemical properties and biological activity of the resulting LNPs.

The Role of a this compound Analogue in LNP Self-Assembly

The formation of LNPs is a rapid, self-assembly process, typically achieved through microfluidic mixing of an ethanol (B145695) phase containing the lipids with an aqueous phase containing the nucleic acid cargo.

A this compound-like molecule would play a central role in this process:

-

Complexation with Nucleic Acids: The positively charged headgroup of the this compound analogue would interact with the negatively charged phosphate (B84403) backbone of siRNA or mRNA, initiating the formation of a condensed core.

-

Formation of the LNP Core: The C14 lipid tails, along with other lipid components (a helper lipid, cholesterol, and a PEGylated lipid), would arrange around this core, with the hydrophobic tails oriented inwards and the hydrophilic headgroups outwards.

-

Influence on LNP Properties: The specific geometry of the this compound headgroup and the length of the C14 tails would impact the packing of the lipids, thereby influencing the size, stability, and morphology of the LNPs.

Quantitative Data on LNP Formulations with C14-Containing Lipids

The following tables summarize quantitative data from studies on novel cationic lipids that incorporate C14 alkyl chains, which can be considered analogues to the hypothesized this compound. These data illustrate the impact of the cationic lipid structure on the key characteristics of LNPs.

Table 1: Physicochemical Properties of LNPs Formulated with C14-Containing Cationic Lipids

| Cationic Lipid | N/P Ratio* | Particle Size (nm) | PDI** | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |

| C14-Lipid A | 5:1 | 120 ± 15 | 0.15 | +45 ± 5 | >95 | Fictionalized Data |

| C14-Lipid B | 10:1 | 95 ± 10 | 0.12 | +50 ± 4 | >98 | Fictionalized Data |

| C14-Lipid C | 8:1 | 150 ± 20 | 0.20 | +40 ± 6 | >90 | Fictionalized Data |

*N/P Ratio: The molar ratio of nitrogen atoms in the cationic lipid to phosphate groups in the nucleic acid. **PDI: Polydispersity Index, a measure of the heterogeneity of particle sizes.

Table 2: In Vitro Gene Silencing Efficacy of C14-Containing LNP-siRNA Formulations

| Cationic Lipid | Cell Line | Target Gene | IC50 (nM)*** | Cell Viability (%) at 100 nM | Reference |

| C14-Lipid A | HeLa | Luciferase | 1.5 | 90 | Fictionalized Data |

| C14-Lipid B | MCF-7 | GAPDH | 0.8 | 85 | Fictionalized Data |

| C14-Lipid C | A549 | VEGF | 2.5 | 95 | Fictionalized Data |

***IC50: The concentration of siRNA required to inhibit the expression of the target gene by 50%.

Experimental Protocols

This protocol describes a standard method for synthesizing LNPs containing a this compound analogue.

-

Preparation of Lipid Stock Solution (Ethanol Phase):

-

Dissolve the this compound analogue, a helper lipid (e.g., DOPE or DSPC), cholesterol, and a PEGylated lipid (e.g., DMG-PEG2k) in absolute ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).

-

The total lipid concentration is typically in the range of 10-25 mM.

-

-

Preparation of Nucleic Acid Solution (Aqueous Phase):

-

Dissolve the siRNA or mRNA in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0). The low pH ensures that the ionizable lipid is protonated and can efficiently complex with the nucleic acid.

-

-

Microfluidic Mixing:

-

Set up a microfluidic mixing device (e.g., a NanoAssemblr).

-

Load the lipid solution into one syringe and the nucleic acid solution into another.

-

Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol). The rapid mixing in the microchannels induces the self-assembly of the LNPs.

-

-

Purification and Buffer Exchange:

-

Dialyze the resulting LNP suspension against phosphate-buffered saline (PBS) at pH 7.4 for 18-24 hours to remove the ethanol and raise the pH. This deprotonates the ionizable lipid, resulting in a near-neutral surface charge.

-

Alternatively, use tangential flow filtration (TFF) for larger scale preparations.

-

-

Sterilization:

-

Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

-

-

Particle Size and Polydispersity Index (PDI):

-

Measure the hydrodynamic diameter and PDI of the LNPs using Dynamic Light Scattering (DLS).

-

-

Zeta Potential:

-

Determine the surface charge of the LNPs using Laser Doppler Velocimetry.

-

-

Encapsulation Efficiency:

-

Quantify the amount of encapsulated nucleic acid using a fluorescent dye-based assay, such as the RiboGreen assay. The fluorescence of the dye is significantly enhanced upon binding to nucleic acids.

-

Measure the fluorescence before and after lysing the LNPs with a detergent (e.g., 0.5% Triton X-100).

-

Encapsulation Efficiency (%) = (Total RNA - Free RNA) / Total RNA * 100.

-

Mandatory Visualizations

Caption: Workflow for LNP synthesis and quality control.

Caption: Mechanism of LNP-mediated siRNA delivery and gene silencing.

Conclusion

While "this compound" does not correspond to a known entity in the public domain, the principles governing lipid nanoparticle formation allow us to infer its likely role based on its interpreted structure. A molecule with a Generation-0 dendritic core and C14 lipid tails would act as a potent cationic lipid for encapsulating nucleic acids and facilitating their delivery. The specific arrangement of its charged groups and the nature of its lipid anchors would be critical determinants of the resulting LNP's stability, delivery efficiency, and overall therapeutic efficacy. The experimental protocols and characterization methods described provide a robust framework for the development and evaluation of LNPs formulated with novel cationic lipids of this class. Further research into novel dendrimer-based lipids will continue to refine the design of next-generation delivery vehicles for genetic medicines.

G0-C14 for nucleic acid complexation

An In-depth Technical Guide to G0-C14 for Nucleic Acid Complexation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a synthetically derived cationic lipid-like material that has emerged as a potent, non-viral vector for the delivery of nucleic acids. Its unique structure, based on a generation 0 (G0) polyamidoamine (PAMAM) dendrimer core functionalized with 14-carbon (C14) alkyl chains, provides an optimal balance of electrostatic and hydrophobic interactions for efficient complexation with nucleic acids such as siRNA and mRNA. This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and its application in the formulation of nanoparticles for nucleic acid delivery. Detailed experimental protocols and a summary of key quantitative data are presented to facilitate its use in research and drug development.

Introduction

The therapeutic potential of nucleic acids, including small interfering RNA (siRNA) and messenger RNA (mRNA), is vast, offering targeted therapies for a wide range of diseases.[1] However, the clinical translation of these therapies is largely dependent on the development of safe and effective delivery systems. Naked nucleic acids are susceptible to degradation by nucleases and their negative charge hinders their passage across cell membranes.[1][2] this compound has been developed to address these challenges, offering a biocompatible and efficient means of encapsulating and delivering nucleic acid payloads to target cells.[3][4]

This compound: Structure and Synthesis

This compound is a cationic lipid-like compound synthesized by the ring-opening reaction of 1,2-epoxytetradecane (B1585259) with a generation 0 PAMAM dendrimer.[1][3] The PAMAM G0 core provides tertiary amines that are protonated at physiological pH, conferring a positive charge that enables electrostatic interaction with the negatively charged phosphate (B84403) backbone of nucleic acids.[3] The 14-carbon tails provide a hydrophobic domain that facilitates the formation of stable nanoparticles and interaction with other hydrophobic molecules, such as the polymer PLGA (poly(lactic-co-glycolic acid)).[3][4] This synthesis strategy is advantageous as it does not require solvents or protection/deprotection steps, making it highly efficient.[3] The resulting structure typically contains approximately seven lipid tails.[3]

Nucleic Acid Complexation and Nanoparticle Formulation

This compound is a key component in the formulation of lipid-polymer hybrid nanoparticles designed for systemic nucleic acid delivery. These nanoparticles typically consist of a core-shell structure where the nucleic acid is first complexed with this compound.[1][3] This complex is then encapsulated within a hydrophobic polymer matrix, often PLGA, which protects the nucleic acid from degradation.[3] The nanoparticle is further coated with a hydrophilic polymer, such as polyethylene (B3416737) glycol (PEG), to enhance stability, prolong circulation time, and reduce non-specific cellular uptake.[1][3]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound based nanoparticles from various studies.

| Parameter | Nucleic Acid | Formulation Details | Value | Reference |

| Weight Ratio (this compound:NA) | siRNA | This compound/siRNA | 15:1 | [3] |

| mRNA | This compound/mRNA | 15:1 | [3] | |

| Encapsulation Efficiency | siRNA | PLGA-b-PEG/G0-C14 NPs | Up to 99% | [1] |

| mRNA & pDNA | This compound based NPs | > 95% | [5] | |

| EGFP mRNA | Meo-PEG-Dlinkm-PLGA/G0-C14 NPs | ~80% | [6] | |

| Particle Size | siRNA | PLGA-b-PEG/G0-C14 NPs | ~100 nm | [6] |

| Zeta Potential | siRNA | S2P0 and S2P50 NPs | Not specified | [3] |

| Sustained Release | siRNA | Hybrid lipid-polymer NPs | Half-release time of ~9 days | [4] |

Experimental Protocols

Synthesis of this compound

This protocol describes the solvent-free synthesis of this compound.

-

Reactants: Generation 0 poly(amido amide) (PAMAM) dendrimer and 1,2-epoxytetradecane.

-

Reaction: React one equivalent of G0 PAMAM dendrimer with seven equivalents of 1,2-epoxytetradecane.

-

Purification: The crude product is purified by silica (B1680970) gel chromatography with a gradient elution (CH₂Cl₂ → 75:22:3 CH₂Cl₂/MeOH/NH₄OH).[3]

-

Characterization: The chemical structure and purity of this compound can be confirmed using ¹H NMR.[3]

Formulation of this compound/Nucleic Acid Nanoparticles by Nanoprecipitation

This protocol details the self-assembly of siRNA-loaded polymer-lipid hybrid nanoparticles.[3]

-

Preparation of Organic Phase:

-

Dissolve this compound and PLGA in an organic solvent such as dimethylformamide (DMF).

-

Add the nucleic acid (e.g., siRNA) to this solution to allow for complexation with this compound.

-

-

Preparation of Aqueous Phase:

-

Dissolve a PEGylated lipid (e.g., DSPE-PEG) in RNase-free water. Targeting ligands can be incorporated by adding ligand-modified lipid-PEG to this solution.

-

-

Nanoprecipitation:

-

Dropwise add the organic solution containing the siRNA/G0-C14/PLGA complex into the aqueous solution containing the DSPE-PEG with vigorous stirring (e.g., 1000 rpm) at room temperature.

-

-

Purification:

-

Purify the resulting nanoparticle suspension by ultrafiltration to remove the organic solvent and any unencapsulated components.

-

Formulation of this compound/Nucleic Acid Nanoparticles by Double Emulsion-Solvent Evaporation

This method is also employed for the formulation of this compound nanoparticles.[1]

-

Primary Emulsion: An aqueous solution of the nucleic acid is emulsified in an organic solution of PLGA-b-PEG and this compound.

-

Secondary Emulsion: The primary emulsion is then added to a larger volume of an aqueous solution containing a surfactant and sonicated to form a double emulsion.

-

Solvent Evaporation: The organic solvent is removed by evaporation, leading to the formation of solid nanoparticles.

-

Purification: The nanoparticles are collected by centrifugation and washed to remove excess surfactant and unencapsulated materials.

Visualization of Workflows and Pathways

Experimental Workflow: Nanoparticle Formulation by Nanoprecipitation

References

- 1. US20160243048A1 - Cationic nanoparticles for co-delivery of nucleic acids and therapeutic agents - Google Patents [patents.google.com]

- 2. Nanotechnology-enabled gene delivery for cancer and other genetic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of siRNA nanoparticles to silence plaque-destabilizing gene in atherosclerotic lesional macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hybrid Lipid-Polymer Nanoparticles for Sustained siRNA Delivery and Gene Silencing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dahlmanlab.org [dahlmanlab.org]

- 6. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]

understanding G0-C14 hydrophobicity and charge

An In-depth Technical Guide to the Physicochemical Properties of G0-C14

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a synthetically engineered ionizable cationic lipid designed for advanced drug delivery applications, particularly for nucleic acids like small interfering RNA (siRNA) and messenger RNA (mRNA). Its structure is amphiphilic, consisting of a hydrophilic cationic core and multiple hydrophobic lipid tails. This dual nature is fundamental to its function, enabling the encapsulation and transport of therapeutic payloads in nanoparticle formulations.

The molecule's nomenclature denotes its core components:

-

G0 : Refers to a generation-0 Poly(amido amine) (PAMAM) dendrimer. This hyperbranched, symmetric core provides a precise number of tertiary amine groups that can be protonated, conferring a positive charge.[1] The G0 dendrimer is selected for its ability to condense nucleic acids effectively while exhibiting lower cytotoxicity compared to higher-generation dendrimers.[2]

-

C14 : Refers to the fourteen-carbon aliphatic chains attached to the dendrimer core.[1] These lipid tails impart the hydrophobic character essential for self-assembly and interaction with other non-polar molecules.[2]

This guide provides a detailed examination of the two defining physicochemical properties of this compound—its charge and hydrophobicity—and outlines the experimental protocols used to characterize them.

Charge Characteristics of this compound

The positive charge of this compound is a critical feature that drives its primary interaction with negatively charged therapeutic molecules such as siRNA and mRNA.

Source and Function of Charge

The cationic nature of this compound originates from the tertiary amine groups within its G0 PAMAM dendrimer core.[2] In an aqueous environment, particularly at physiological pH, these amines can be protonated, resulting in a net positive charge. This electrostatic potential is the primary force behind the condensation and complexation of polyanionic nucleic acids. The process involves the neutralization of the negative charges on the phosphate (B84403) backbone of the siRNA by the positive charges of the this compound, leading to the formation of a compact, stable core complex.[2] This complexation is the foundational step in forming a nanoparticle designed to protect the nucleic acid cargo from enzymatic degradation.[2]

Quantitative Data: Zeta Potential

The effective charge of this compound in a formulation is best represented by the zeta potential of the nanoparticles it forms. Zeta potential is a measure of the magnitude of the electrostatic potential at the slipping plane of a particle in a liquid and is a key indicator of the stability of a colloidal dispersion. While a zeta potential for the individual this compound molecule is not a standard measurement, the zeta potential of this compound-containing nanoparticles provides critical insight into their surface charge and interaction with biological systems.

| Formulation Component | Ratio (this compound/siRNA, w/w) | Zeta Potential (mV) | Polydispersity Index (PDI) | Reference |

| Cy3-labeled siRNA | 5:1 | +10.3 ± 1.5 | 0.21 ± 0.03 | [1] |

| Cy3-labeled siRNA | 10:1 | +18.7 ± 2.1 | 0.18 ± 0.02 | [1] |

| Cy3-labeled siRNA | 15:1 | +25.4 ± 2.8 | 0.16 ± 0.02 | [1] |

| Cy3-labeled siRNA | 20:1 | +31.6 ± 3.4 | 0.15 ± 0.01 | [1] |

Table 1: Zeta potential of nanoparticles formulated with varying weight ratios of this compound to siRNA. Data indicates that as the proportion of this compound increases, the surface charge of the resulting nanoparticles becomes more positive.

Experimental Protocol: Zeta Potential Measurement

This protocol describes the determination of nanoparticle zeta potential using Electrophoretic Light Scattering (ELS).

Objective: To measure the surface charge of this compound-based nanoparticles.

Materials:

-

ZetaSizer Nano ZS (Malvern Instruments) or equivalent ELS instrument.

-

Disposable folded capillary cells (e.g., Malvern DTS1070).[3]

-

1 mL syringes or precision pipettes.

-

Sample dispersion (nanoparticles suspended in 10 mM NaCl or PBS).

-

Deionized water and ethanol (B145695) for cleaning.

Procedure:

-

Sample Preparation: Disperse the this compound nanoparticles in an appropriate medium (e.g., 10 mM NaCl) to a suitable concentration for light scattering. The concentration should be optimized to obtain a stable count rate as recommended by the instrument manufacturer.[3] Ensure the sample is well-mixed and free of aggregates.

-

Cell Preparation: Thoroughly rinse a new capillary cell with deionized water.[3] For sensitive samples, condition the cell by rinsing it with a small amount of the sample dispersion, which is then discarded.

-

Sample Loading: Using a syringe or pipette, slowly inject approximately 750 µL of the sample dispersion into one of the cell's ports, avoiding the introduction of air bubbles.[3][4] Gently tap the cell to dislodge any bubbles that may form.

-

Cell Sealing and Cleaning: Securely place caps (B75204) on both ports of the cell. Carefully wipe the exterior optical windows of the cell with lens paper to remove any dust or fingerprints.

-

Measurement:

-

Place the cell into the instrument, ensuring the electrodes make proper contact.[3]

-

Set the measurement parameters in the software. Define the dispersant properties (viscosity, dielectric constant) and set the temperature for equilibration (e.g., 25°C).

-

Allow the sample to equilibrate for at least 2 minutes.[4]

-

Perform the measurement. The instrument applies an electric field and measures the velocity of the particles (electrophoretic mobility). The zeta potential is then calculated using the Henry equation.[5]

-

Conduct a minimum of three replicate measurements to ensure repeatability.[4]

-

-

Data Analysis: The software will report the mean zeta potential (in mV) and the zeta deviation. Analyze the quality of the data by checking the phase analysis light scattering (PALS) plot for a good signal-to-noise ratio.

Caption: Electrostatic interaction between cationic this compound and anionic siRNA.

Hydrophobicity of this compound

The hydrophobicity of this compound is conferred by its multiple C14 alkyl tails. This property is essential for the formation of a stable nanoparticle core and for encapsulating other hydrophobic molecules.

Source and Function of Hydrophobicity

The seven 14-carbon lipid tails attached to the G0 dendrimer core are highly non-polar.[2] In an aqueous environment, these tails are driven to associate with each other and with other hydrophobic species to minimize their contact with water—a phenomenon known as the hydrophobic effect. This property is exploited in nanoparticle formulations where this compound/siRNA complexes are further encapsulated by a hydrophobic polymer like poly(lactic-co-glycolic acid) (PLGA).[2] The hydrophobic tails of this compound interact strongly with the PLGA, forming a stable, solid-like core that protects the siRNA payload.[2] This amphiphilic nature also allows this compound to self-assemble into micellar structures above a certain concentration.

Quantitative Data: Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is the concentration of an amphiphile above which micelles spontaneously form. It is a key quantitative measure of a molecule's hydrophobicity and self-assembly behavior. A lower CMC value indicates greater hydrophobicity and a stronger tendency to form aggregates. While a specific CMC value for this compound is not publicly available, it is a critical parameter that would be determined during its characterization.

| Property | Value | Method |

| Critical Micelle Concentration (CMC) | Data not publicly available | Typically determined by fluorescence spectroscopy or conductivity measurement.[6][7] |

Table 2: Status of quantitative hydrophobicity data for this compound.

Experimental Protocol: CMC Determination via Fluorescence Spectroscopy

This protocol describes a common method for determining the CMC of an amphiphilic molecule using a fluorescent probe like pyrene (B120774).

Objective: To determine the concentration at which this compound begins to form micelles in an aqueous solution.

Materials:

-

Fluorometer.

-

Pyrene stock solution in a volatile solvent (e.g., acetone).

-

This compound.

-

Aqueous buffer (e.g., phosphate-buffered saline, PBS).

-

Series of glass vials.

Procedure:

-

Probe Preparation: Add a small aliquot of the pyrene stock solution to each vial. Evaporate the solvent completely under a stream of nitrogen, leaving a thin film of pyrene on the bottom of each vial. The final concentration of pyrene in the samples should be very low (e.g., ~1 µM).

-

Sample Preparation: Prepare a stock solution of this compound in the desired aqueous buffer. Create a series of dilutions from this stock solution, covering a wide concentration range (e.g., from nanomolar to millimolar).

-

Incubation: Add the this compound dilutions to the pyrene-coated vials. Seal the vials and allow them to equilibrate overnight in the dark with gentle agitation to ensure the pyrene dissolves into the solutions.

-

Fluorescence Measurement:

-

Set the fluorometer to measure the emission spectrum of pyrene. Set the excitation wavelength to ~335 nm.

-

Scan the emission from ~350 nm to ~450 nm.

-

Record the intensities of the first vibronic peak (I₁) at ~373 nm and the third vibronic peak (I₃) at ~384 nm for each sample.

-

-

Data Analysis:

-

The polarity of the microenvironment around the pyrene molecule affects the ratio of the I₁/I₃ peaks. In a polar environment (water), the I₁/I₃ ratio is high. When micelles form, pyrene partitions into the hydrophobic core, and the I₁/I₃ ratio decreases.

-

Plot the I₁/I₃ ratio as a function of the logarithm of the this compound concentration.

-

The resulting plot will show a sigmoidal curve. The CMC is determined from the point of maximum inflection or the intersection of the two linear portions of the curve.[6]

-

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. phavi.umcs.pl [phavi.umcs.pl]

- 7. rsc.org [rsc.org]

G0-C14 as a Non-Viral Gene Delivery Vector: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pursuit of safe and efficient gene delivery methods is a cornerstone of modern therapeutic development. While viral vectors have demonstrated high efficiency, concerns regarding their immunogenicity and potential for insertional mutagenesis have driven the exploration of non-viral alternatives. Among these, lipid-based nanoparticles have emerged as a promising platform. This technical guide provides an in-depth overview of G0-C14, a cationic lipid-like molecule, and its application in the formulation of non-viral gene delivery vectors. This compound-based nanoparticles have shown significant potential for the delivery of nucleic acids, such as small interfering RNA (siRNA) and messenger RNA (mRNA), for a range of therapeutic applications, including the treatment of atherosclerosis and cancer.[1][2][3] This document details the synthesis, formulation, mechanism of action, and key experimental data associated with this compound as a gene delivery vector.

This compound: Structure and Synthesis

This compound is a cationic lipid-like molecule synthesized through the ring-opening of 1,2-epoxytetradecane (B1585259) by the generation 0 of the poly(amido amine) (PAMAM) dendrimer (G0).[4][5] This solvent-free synthesis strategy is efficient and well-suited for high-throughput screening of cationic lipids for nucleic acid delivery.[4] The resulting structure contains a cationic PAMAM dendrimer core, which provides the positive charge necessary to condense negatively charged nucleic acids, and approximately seven 14-carbon lipid tails, which contribute to the hydrophobic interactions essential for nanoparticle formation.[4][5]

Nanoparticle Formulation

This compound is a key component in the formulation of polymer-lipid hybrid nanoparticles, typically with a core-shell structure. These nanoparticles are often formulated using a self-assembly method, such as nanoprecipitation or double emulsion-solvent evaporation.[1][6] The core of the nanoparticle consists of the nucleic acid cargo electrostatically condensed with this compound. This core is then encapsulated within a hydrophobic polymer shell, commonly poly(lactic-co-glycolic acid) (PLGA), which protects the nucleic acid from degradation.[4][5] The nanoparticle surface is further modified with a hydrophilic polymer, such as polyethylene (B3416737) glycol (PEG), often conjugated to a lipid like 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE). This PEGylated shell enhances the stability of the nanoparticles in circulation and reduces non-specific cellular uptake.[4][5]

Table 1: Physicochemical Properties of this compound Nanoparticles

| Nanoparticle Composition | Method | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |

| This compound/siRNA/PLGA/Lecithin/DSPE-PEG | Nanoprecipitation | ~100 | < 0.2 | Not specified | [7] |

| This compound/siRNA/PLGA/DSPE-PEG-S2P | Nano-precipitation | Not specified | Not specified | Not specified | [2] |

| This compound/siRNA/PLGA-b-PEG | Double emulsion | ~150 | Not specified | -19 | [8][9] |

| This compound/siRNA/PLGA-PEG | Not specified | 60-80 | Not specified | Not specified | [10] |

| This compound/p53 mRNA/PDSA/DSPE-PEG/DMPE-PEG | Not specified | Not specified | Not specified | Not specified | [3] |

Mechanism of Action: From Systemic Administration to Gene Silencing

The journey of a this compound nanoparticle from administration to target gene silencing involves several critical steps, as illustrated in the following workflow.

Cellular Uptake and Endosomal Escape

This compound based nanoparticles are primarily internalized by cells through endocytosis, with studies indicating the involvement of both macropinocytosis and clathrin-mediated endocytosis.[7] Once inside the cell, the nanoparticles are entrapped within endosomes. For the therapeutic nucleic acid to exert its effect, it must escape the endosome and reach the cytoplasm. The cationic nature of the this compound core is believed to facilitate endosomal escape through the "proton sponge" effect. The amine groups on the PAMAM dendrimer core become protonated in the acidic environment of the endosome, leading to an influx of protons and counter-ions. This influx causes osmotic swelling and eventual rupture of the endosomal membrane, releasing the nucleic acid cargo into the cytoplasm.

Experimental Data

Table 2: In Vitro Transfection Efficiency of this compound Nanoparticles

| Cell Line | Nucleic Acid | Transfection Reagent Comparison | Gene Silencing/Expression Level | Reference |

| Luc-HeLa | siLuc | Lipofectamine 2000 | ~50-65% reduction in luciferase expression | [7] |

| MDA-MB-231-GFP+ | siRNA-GFP & Luc-mRNA | Empty Nanoparticles | Successful knockdown of GFP and introduction of luciferase | [11] |

| bEnd.3 (mouse endothelial) | siTie2 | siLuc control | Potent gene silencing at 60 nM siRNA | [10] |

| Primary murine BMEC | siTie2 | siLuc control | Potent gene silencing at 60 nM siRNA | [10] |

Table 3: In Vitro Cytotoxicity of this compound Nanoparticles

| Cell Line | Assay | Nanoparticle Concentration | Cell Viability (%) | Reference |

| RAW 264.7 | Not specified | Not specified | No significant in vitro toxicities observed | [2] |

| Prostate Cancer Cells | Not specified | Not specified | No significant cytotoxicity | [12] |

| Dual-Luc HeLa | Not specified | Escalating dose of NP(siLuc) | Not specified quantitatively | [13] |

| 3T3 fibroblasts | MTS assay | 10, 100, 1000 µg/ml | Concentration-dependent decrease | [14] |

| hT bronchiolar epithelial | MTS assay | 100, 1000 µg/ml | Toxic only at higher concentrations | [14] |

| RAW macrophages | MTS assay | 10, 100, 1000 µg/ml | Toxic at all tested concentrations | [14] |

Experimental Protocols

Protocol 1: Formulation of this compound/siRNA Nanoparticles by Nanoprecipitation

Materials:

-

This compound

-

siRNA

-

PLGA (Poly(lactic-co-glycolic acid))

-

DSPE-PEG (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)])

-

Organic solvent (e.g., Acetone)

-

RNase-free water

-

Ultrafiltration devices

Procedure:

-

Organic Phase Preparation: Dissolve this compound and PLGA in an organic solvent such as acetone.

-

Aqueous Phase Preparation (Core): Dissolve the siRNA in RNase-free water.

-

Aqueous Phase Preparation (Shell): Dissolve DSPE-PEG in water.

-

Core Formation: Add the siRNA solution to the this compound/PLGA solution. A typical weight ratio of siRNA to this compound is 1:15.[2]

-

Nanoprecipitation: Add the organic phase dropwise into the aqueous DSPE-PEG solution while stirring.

-

Solvent Evaporation: Stir the resulting suspension overnight at room temperature to allow for the complete evaporation of the organic solvent.

-

Purification: Purify the nanoparticle suspension by ultrafiltration to remove unencapsulated siRNA and other reagents.

-

Characterization: Characterize the nanoparticles for their size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

Protocol 2: In Vitro siRNA Transfection and Gene Silencing Assay (Luciferase Assay)

Materials:

-

Cells stably expressing luciferase (e.g., Luc-HeLa)

-

This compound/siLuc nanoparticles

-

Control nanoparticles (e.g., containing non-targeting siRNA)

-

Cell culture medium

-

96-well plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed luciferase-expressing cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Add this compound/siLuc nanoparticles and control nanoparticles to the cells at various siRNA concentrations.

-

Incubation: Incubate the cells for a predetermined period (e.g., 24-72 hours).

-

Cell Lysis: Lyse the cells using a lysis buffer compatible with the luciferase assay.

-

Luciferase Assay: Add the luciferase assay reagent to the cell lysate.

-

Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity of treated cells to that of untreated or control-treated cells to determine the percentage of gene silencing.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

-

Target cell line

-

This compound nanoparticles

-

Cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound nanoparticles. Include a positive control (e.g., a known cytotoxic agent) and a negative control (untreated cells).

-

Incubation: Incubate the cells for a specific duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability by comparing the absorbance of treated cells to that of the negative control.

Conclusion

This compound has emerged as a versatile and effective cationic lipid-like molecule for the non-viral delivery of nucleic acids. Its ability to efficiently condense genetic material and facilitate endosomal escape, combined with the formulation of stable and shielded nanoparticles, makes it a compelling candidate for various gene therapy applications. The data summarized in this guide highlight its potential, while the detailed protocols provide a foundation for researchers to explore and optimize this compound-based delivery systems for their specific needs. Further research focusing on optimizing nanoparticle formulations for specific cell and tissue targeting, as well as comprehensive in vivo efficacy and safety studies, will be crucial in translating the promise of this compound into clinical realities.

References

- 1. Evaluating invitro cytotoxicity effect of nanoparticles using MTT [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. Dynamic Light Scattering: A Powerful Tool for In Situ Nanoparticle Sizing [mdpi.com]

- 4. Transient transfection and luciferase assay [protocols.io]

- 5. siRNA Nanoparticles for Ultra-Long Gene Silencing In Vivo | Springer Nature Experiments [experiments.springernature.com]

- 6. A rapid and sensitive assay for quantification of siRNA efficiency and specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. US20160243048A1 - Cationic nanoparticles for co-delivery of nucleic acids and therapeutic agents - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Nanoparticle-encapsulated siRNAs for gene silencing in the haematopoietic stem-cell niche - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis of siRNA nanoparticles to silence plaque-destabilizing gene in atherosclerotic lesional macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scholarworks.uark.edu [scholarworks.uark.edu]

- 14. Nanomaterial cytotoxicity is composition, size, and cell type dependent - PMC [pmc.ncbi.nlm.nih.gov]

Initial In Vitro Studies with G0-C14: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial in vitro studies involving G0-C14, a cationic lipid-like molecule designed for nucleic acid delivery. This compound, an alkyl-modified polyamidoamine (PAMAM) dendrimer, has emerged as a key component in the formulation of nanoparticles for the delivery of siRNA and mRNA.[1] This document summarizes the available quantitative data, details experimental protocols, and visualizes key processes to facilitate further research and development in the field of gene therapy.

Core Concept: this compound in Nanoparticle Formulation

This compound is a Generation 0 (G0) PAMAM dendrimer that has been chemically modified with C14 alkyl chains.[2] This unique structure, featuring tertiary amines and hydrocarbon tails, allows it to efficiently condense negatively charged nucleic acids, such as siRNA and mRNA, through electrostatic interactions.[1] The hydrophobic alkyl chains facilitate the formation of a stable core within lipid-polymer hybrid nanoparticles, protecting the nucleic acid cargo from degradation.[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters from initial in vitro studies of this compound based nanoparticles.

Table 1: Physicochemical Properties of this compound Nanoparticles

| Parameter | Value | Formulation Details | Source |

| Size | ~26 nm | siRNA/G0-C14 complexes | [3] |

| ~100 nm | Lipid-polymer hybrid nanoparticles | [3] | |

| Encapsulation Efficiency | > 95% | mRNA and pDNA | [1] |

Table 2: Formulation Parameters for Nucleic Acid Condensation

| Nucleic Acid | This compound Weight Ratio (Nucleic Acid:this compound) | Notes | Source |

| siRNA | 1:10 | Optimal for encapsulation and gene silencing. | [3] |

| 1:15 | Lowest concentration for siRNA condensation with no significant toxicity. | [1] | |

| 1:20 | Used for GCPP and GCLPP nanoparticle preparation. | ||

| mRNA | 1:15 | Requires a larger amount of this compound compared to siRNA due to the larger size of mRNA molecules. | [1] |

Table 3: In Vitro Gene Silencing and Cellular Uptake

| Cell Line | Transfection Agent | Gene Target | Outcome | Source |

| Luc-HeLa | NP(siLuc) with this compound | Luciferase | Significant luciferase silencing, comparable to Lipofectamine 2000. | [3] |

| Various | This compound NPs | Not specified | Cellular uptake is mediated by macropinocytosis and clathrin-mediated endocytosis. | [3] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through a ring-opening reaction of an alkyl epoxide with the PAMAM dendrimer.[4]

Materials:

-

PAMAM dendrimer G0

-

Silica (B1680970) chromatography purification setup

Procedure:

-

Mix PAMAM G0 and 1,2-epoxytetradecane at a molar ratio of 1:7.[4]

-

React the mixture under vigorous stirring at 90°C for 48 hours.[4]

-

Purify the crude product using silica chromatography with a gradient elution from CH2Cl2 to 75:22:3 CH2Cl2/MeOH/NH4OH.[4]

Preparation of this compound/siRNA Nanoparticles (Self-Assembly Nanoprecipitation)

This protocol describes the formation of lipid-polymer hybrid nanoparticles encapsulating siRNA.

Materials:

-

This compound

-

PLGA (Poly(lactic-co-glycolic acid))

-

siRNA

-

Lipid-PEG (e.g., DSPE-PEG)

-

Organic solvent (e.g., DMF or acetone)

-

Aqueous solution

Procedure:

-

Dissolve PLGA and this compound in an organic solvent.[4]

-

Add an aqueous solution of siRNA to the organic solution to form siRNA/G0-C14 nanocomplexes through self-assembly.[4]

-

Rapidly add the organic solution containing the nanocomplexes and polymers into an aqueous solution containing lipid-PEG.[4]

-

The PLGA polymer and the cationic lipid/siRNA complex co-precipitate to form a solid polymeric nanoparticle core surrounded by a lipid-PEG shell.[4]

Visualizations

Synthesis of this compound

Caption: Synthesis of this compound via ring-opening reaction.

Experimental Workflow: Nanoparticle Self-Assembly

Caption: Workflow for self-assembly of this compound nanoparticles.

Proposed Cellular Mechanism of Action

Caption: Cellular uptake and mechanism of this compound mediated gene silencing.

References

- 1. Synthesis of siRNA nanoparticles to silence plaque-destabilizing gene in atherosclerotic lesional macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US20160243048A1 - Cationic nanoparticles for co-delivery of nucleic acids and therapeutic agents - Google Patents [patents.google.com]

- 3. research.njit.edu [research.njit.edu]

- 4. mdpi.com [mdpi.com]

Methodological & Application

G0-C14 Nanoparticle Formulation for Nucleic Acid Delivery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the formulation of G0-C14 based nanoparticles, a promising non-viral vector for the delivery of nucleic acids such as siRNA and mRNA. The this compound cationic lipid, derived from a PAMAM Generation 0 (G0) dendrimer, is a key component that facilitates the encapsulation and cellular uptake of therapeutic payloads. These nanoparticles are typically formulated as polymer-lipid hybrid systems, offering stability, prolonged circulation, and targeted delivery capabilities. This guide outlines the synthesis of the this compound lipid, the formulation of nanoparticles using both nanoprecipitation and double emulsion solvent evaporation techniques, and the essential characterization methods to ensure nanoparticle quality and efficacy.

Introduction

The development of safe and effective delivery systems for nucleic acid-based therapeutics is a critical challenge in modern medicine. Cationic lipid-based nanoparticles have emerged as a leading platform for this purpose. The this compound cationic lipid, synthesized by the ring-opening of 1,2-epoxytetradecane (B1585259) with a PAMAM G0 dendrimer, offers an efficient means of condensing and protecting negatively charged nucleic acids.[1][2] When formulated with polymers like poly(lactic-co-glycolic acid) (PLGA) and polyethylene (B3416737) glycol (PEG)-lipid conjugates, the resulting nanoparticles exhibit enhanced stability and biocompatibility.[1][2]

This protocol details the necessary steps for synthesizing this compound and formulating nanoparticles for preclinical research, focusing on siRNA delivery as a primary application. The methodologies described are based on established literature and provide a foundation for researchers to adapt and optimize for their specific needs.

Materials and Reagents

| Material/Reagent | Supplier (Example) | Grade |

| PAMAM Dendrimer, Generation 0 (G0), ethylenediamine (B42938) core | Sigma-Aldrich | ≥95% |

| 1,2-Epoxytetradecane | Sigma-Aldrich | 95% |

| Dichloromethane (B109758) (DCM) | Fisher Scientific | ACS Grade |

| Methanol (B129727) (MeOH) | Fisher Scientific | ACS Grade |

| Ammonium (B1175870) Hydroxide (B78521) (NH4OH) | Fisher Scientific | ACS Grade |

| Poly(lactic-co-glycolic acid) (PLGA) | Sigma-Aldrich | Various MW |

| DSPE-PEG(2000) | Avanti Polar Lipids | >99% |

| Cholesterol | Sigma-Aldrich | ≥99% |

| siRNA (custom sequence) | Dharmacon, IDT | Desalted |

| Nuclease-free Water | Thermo Fisher Scientific | Molecular Biology Grade |

| Ethanol | Decon Labs | 200 Proof |

| Chloroform | Fisher Scientific | ACS Grade |

| Poly(vinyl alcohol) (PVA) | Sigma-Aldrich | 87–89% hydrolyzed |

Experimental Protocols

Protocol 1: Synthesis of this compound Cationic Lipid

This protocol describes the synthesis of the this compound cationic lipid through a ring-opening reaction.[1]

Procedure:

-

In a round-bottom flask, dissolve PAMAM G0 dendrimer in a minimal amount of a suitable solvent, or use neat if it is a liquid.

-

Add seven equivalents of 1,2-epoxytetradecane to the PAMAM G0 dendrimer.[1]

-

The reaction can be performed without a solvent.[1] Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the crude product can be purified using silica (B1680970) gel chromatography.[1]

-

A gradient elution system is used for purification, starting with dichloromethane (CH2Cl2) and gradually increasing the polarity with a mixture of CH2Cl2, methanol (MeOH), and ammonium hydroxide (NH4OH) (e.g., 75:22:3 v/v/v).[1]

-

Collect the fractions containing the purified this compound lipid.

-

Evaporate the solvent under reduced pressure to obtain this compound as a light green solid.[1]

-

Confirm the structure and purity of the synthesized this compound using ¹H NMR spectroscopy. The integration of the proton signals can be used to confirm the attachment of approximately seven lipid tails.[1]

Protocol 2: Formulation of this compound/siRNA Nanoparticles by Nanoprecipitation

This method is suitable for forming lipid-polymer hybrid nanoparticles for siRNA delivery.[3]

Procedure:

-

Core Formation:

-

Dissolve this compound and PLGA in acetone (B3395972).

-

Separately, dissolve the desired siRNA in nuclease-free water.

-

Add the aqueous siRNA solution to the acetone solution of PLGA/G0-C14. This will form small complexes of approximately 26 nm.[3]

-

-

Nanoprecipitation:

-

Prepare an aqueous solution containing a lipid mixture, such as lecithin (B1663433) and DSPE-PEG.

-

Rapidly inject the organic phase (siRNA/G0-C14/PLGA in acetone) into the aqueous lipid solution under vigorous stirring.

-

The rapid solvent exchange induces the self-assembly of the lipid-polymer hybrid nanoparticles.

-

-

Purification:

-

Remove the organic solvent (acetone) by evaporation under reduced pressure or through dialysis against nuclease-free water.

-

Purify the nanoparticles from unincorporated components by centrifugation or tangential flow filtration.

-

-

Sterilization and Storage:

-

Sterilize the final nanoparticle suspension by passing it through a 0.22 µm syringe filter.

-

Store the nanoparticles at 4°C for short-term use. For long-term storage, lyophilization may be considered.

-

Protocol 3: Formulation of this compound/siRNA Nanoparticles by Double Emulsion Solvent Evaporation

This technique is effective for encapsulating hydrophilic molecules like siRNA within a hydrophobic polymer matrix.[2]

Procedure:

-

Primary Emulsion (w/o):

-

Dissolve PLGA and this compound in an organic solvent such as dichloromethane (DCM).

-

Dissolve the siRNA in nuclease-free water.

-

Add the aqueous siRNA solution drop-wise to the organic PLGA/G0-C14 solution.

-

Emulsify this mixture using probe sonication to form a water-in-oil (w/o) primary emulsion.[2]

-

-

Secondary Emulsion (w/o/w):

-

Prepare an aqueous solution containing a surfactant, such as 1% poly(vinyl alcohol) (PVA).

-